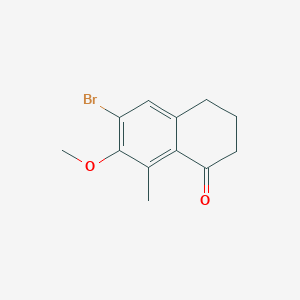
6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one typically involves multi-step organic reactions. One possible route could be:
Bromination: Introduction of the bromine atom into the naphthalene ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: Introduction of the methoxy group using methanol (CH3OH) and a strong acid like sulfuric acid (H2SO4).
Methylation: Introduction of the methyl group using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).
Cyclization: Formation of the dihydronaphthalenone structure through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound could be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features might interact with biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.
Wirkmechanismus
The mechanism of action of 6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromine and methoxy groups could play a role in binding to the target site, while the methyl group might influence the compound’s overall stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-7-methoxy-8-methyl-1-naphthaldehyde: Similar structure but with an aldehyde group instead of a ketone.
6-Bromo-7-methoxy-8-methyl-2-naphthol: Similar structure but with a hydroxyl group instead of a ketone.
6-Bromo-7-methoxy-8-methyl-1-naphthoic acid: Similar structure but with a carboxylic acid group instead of a ketone.
Uniqueness
6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one is unique due to its specific combination of substituents and the dihydronaphthalenone core. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H13BrO2 |
|---|---|
Molekulargewicht |
269.13 g/mol |
IUPAC-Name |
6-bromo-7-methoxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H13BrO2/c1-7-11-8(4-3-5-10(11)14)6-9(13)12(7)15-2/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
FJFNYBDVAIGJBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC(=C1OC)Br)CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


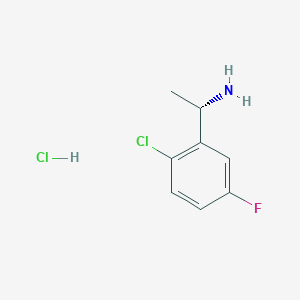
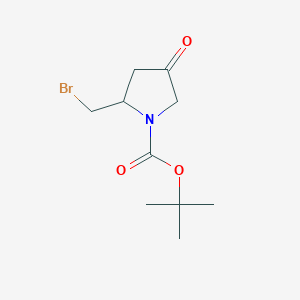
![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-methoxybenzoate](/img/structure/B13058251.png)
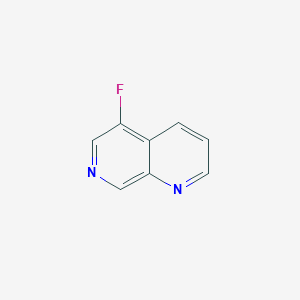
![7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13058271.png)
![5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole](/img/structure/B13058273.png)
![Methyl (S)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13058275.png)

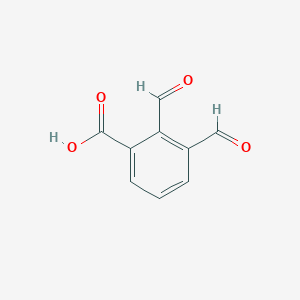
![tert-Butyl4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058292.png)
![3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13058298.png)
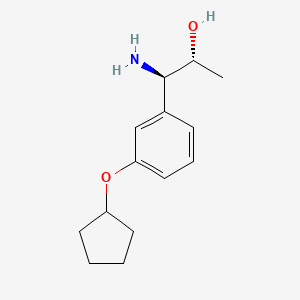
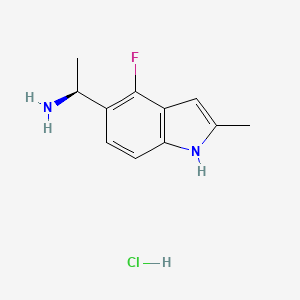
![tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13058325.png)
